molecular formula C8H2BrF2NO2 B6591863 6-Bromo-5,7-difluoroindoline-2,3-dione CAS No. 1698027-85-8

6-Bromo-5,7-difluoroindoline-2,3-dione

Cat. No.: B6591863
CAS No.: 1698027-85-8
M. Wt: 262.01 g/mol
InChI Key: FGEFXZZQCPDFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5,7-difluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H2BrF2NO2 and a molecular weight of 262.01 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the indoline-2,3-dione core, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-difluoroindoline-2,3-dione typically involves the bromination and fluorination of indoline-2,3-dione derivatives. One common method includes the reaction of 5,7-difluoroindoline-2,3-dione with bromine in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The compound is often produced in batch reactors with continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5,7-difluoroindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various indoline derivatives .

Scientific Research Applications

6-Bromo-5,7-difluoroindoline-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The bromine and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 6-Bromo-7-fluoroindoline-2,3-dione
  • 5,7-Difluoroindoline-2,3-dione
  • 6-Bromoindoline-2,3-dione

Comparison: Compared to these similar compounds, 6-Bromo-5,7-difluoroindoline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Biological Activity

6-Bromo-5,7-difluoroindoline-2,3-dione is a fluorinated indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound's unique structure allows it to interact with biological targets effectively, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H4BrF2N2O2C_8H_4BrF_2N_2O_2. Its structure features a bromine atom and two fluorine atoms at specific positions on the indoline scaffold, which significantly influences its reactivity and biological activity.

The mechanism of action of this compound primarily involves its role as an electrophile. This compound can form covalent bonds with nucleophilic sites on target proteins or enzymes. Notably, it has been investigated for its ability to inhibit K-Ras oncogenes by targeting specific amino acid residues within the protein structure, thus preventing cancer cell proliferation.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been reported to reduce cell viability in Ewing's sarcoma models and other malignancies by inhibiting critical signaling pathways associated with tumor growth .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It interacts with various biological enzymes involved in metabolic processes, which can lead to altered cellular functions. The fluorinated moieties enhance its binding affinity compared to non-fluorinated analogs .

Case Studies

StudyFindings
Ewing's Sarcoma Study Demonstrated significant growth inhibition in xenograft models using this compound as a lead compound (GI50 = 0.28 µM) .
K-Ras Inhibition Study Showed effective targeting of K-Ras oncogenes leading to reduced tumor cell proliferation .
Enzyme Interaction Study Identified as a potent inhibitor of specific enzymes involved in cancer metabolism .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundBiological ActivityMechanism
6-Bromo-7-fluoroindoline-2,3-dione Moderate anticancer activitySimilar electrophilic mechanism targeting K-Ras .
5-Fluoroindoline-2,3-dione Lower potency against cancer cellsLacks the additional bromine which enhances reactivity .
7-Fluoroindoline-2,3-dione Antiviral properties against Pseudomonas aeruginosaDifferent selectivity profile due to structural variations .

Properties

IUPAC Name

6-bromo-5,7-difluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF2NO2/c9-4-3(10)1-2-6(5(4)11)12-8(14)7(2)13/h1H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEFXZZQCPDFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.